molecular formula C22H26N9O15P3S B058457 8-Azido-2'-O-dansyladenosine triphosphate CAS No. 121258-46-6

8-Azido-2'-O-dansyladenosine triphosphate

Cat. No. B058457
M. Wt: 781.5 g/mol
InChI Key: XFKGXLVNEAKEQS-ABLYXCJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azido-2'-O-dansyladenosine triphosphate (8-N3-dATP) is a modified form of ATP, a molecule that plays a crucial role in cellular energy metabolism. The modification of ATP with an azido group allows for the attachment of fluorescent probes, making it a valuable tool for studying enzyme kinetics, protein-protein interactions, and other cellular processes.

Scientific Research Applications

8-Azido-2'-O-dansyladenosine triphosphate has a wide range of applications in scientific research. It can be used as a substrate for enzymes such as DNA polymerases and kinases, allowing for the study of enzyme kinetics and inhibitor screening. It can also be used as a fluorescent probe to study protein-protein interactions, protein-DNA interactions, and other cellular processes. Additionally, 8-Azido-2'-O-dansyladenosine triphosphate can be used in live-cell imaging studies to visualize ATP-dependent processes in real-time.

Mechanism Of Action

The mechanism of action of 8-Azido-2'-O-dansyladenosine triphosphate is similar to that of ATP. It is a high-energy molecule that can be hydrolyzed by enzymes such as ATPases and kinases, releasing energy that can be used for cellular processes. The azido group and dansyl fluorophore do not significantly affect the mechanism of action of 8-Azido-2'-O-dansyladenosine triphosphate.

Biochemical And Physiological Effects

8-Azido-2'-O-dansyladenosine triphosphate does not have any significant biochemical or physiological effects on cells or organisms. It is a modified form of ATP that can be used as a tool for studying cellular processes, but it does not have any therapeutic or toxic effects.

Advantages And Limitations For Lab Experiments

One advantage of using 8-Azido-2'-O-dansyladenosine triphosphate in lab experiments is its versatility. It can be used as a substrate for enzymes, a fluorescent probe, or a tool for live-cell imaging. Another advantage is its stability, which allows for long-term storage and use. However, one limitation is its cost, which can be higher than that of regular ATP. Additionally, the modification of ATP with an azido group and a fluorophore can affect its binding affinity for certain enzymes and proteins, which should be taken into account when designing experiments.

Future Directions

There are many potential future directions for the use of 8-Azido-2'-O-dansyladenosine triphosphate in scientific research. One area of interest is the development of new fluorescent probes based on 8-Azido-2'-O-dansyladenosine triphosphate, which could be used to study different cellular processes. Another area of interest is the use of 8-Azido-2'-O-dansyladenosine triphosphate in combination with other modified nucleotides, such as 8-Br-dATP and 2'-deoxy-5-ethynyluridine, to create more complex probes and substrates. Additionally, 8-Azido-2'-O-dansyladenosine triphosphate could be used in combination with new imaging techniques, such as super-resolution microscopy, to study cellular processes at higher resolution.

Synthesis Methods

The synthesis of 8-Azido-2'-O-dansyladenosine triphosphate involves the modification of ATP with an azido group and a dansyl fluorophore. One common method involves the reaction of ATP with sodium azide and 5-iodoacetamidofluorescein, followed by purification through ion exchange chromatography. Another method involves the use of a protected azido-dATP precursor, which is deprotected and reacted with dansyl chloride to yield the final product.

properties

CAS RN

121258-46-6

Product Name

8-Azido-2'-O-dansyladenosine triphosphate

Molecular Formula

C22H26N9O15P3S

Molecular Weight

781.5 g/mol

IUPAC Name

[(3R,4R,5R)-2-(6-amino-8-azidopurin-9-yl)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 5-(dimethylamino)naphthalene-1-sulfonate

InChI

InChI=1S/C22H26N9O15P3S/c1-30(2)13-7-3-6-12-11(13)5-4-8-15(12)50(40,41)44-18-17(32)14(9-42-48(36,37)46-49(38,39)45-47(33,34)35)43-21(18)31-20-16(19(23)25-10-26-20)27-22(31)28-29-24/h3-8,10,14,17-18,21,32H,9H2,1-2H3,(H,36,37)(H,38,39)(H2,23,25,26)(H2,33,34,35)/t14-,17-,18-,21?/m1/s1

InChI Key

XFKGXLVNEAKEQS-ABLYXCJOSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O[C@@H]3[C@@H]([C@H](OC3N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC3C(C(OC3N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC3C(C(OC3N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

synonyms

8-azido-2'-O-dansyl-ATP
8-azido-2'-O-dansyladenosine triphosphate

Origin of Product

United States

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